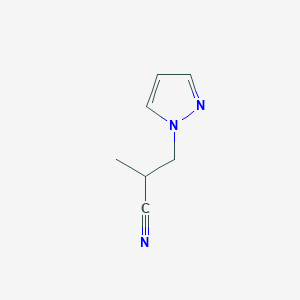

2-methyl-3-(1H-pyrazol-1-yl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-pyrazol-1-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-7(5-8)6-10-4-2-3-9-10/h2-4,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABQNVUEYPPHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Mass Spectrometry Fragmentation of Pyrazole-Containing Compounds

A Mechanistic & Practical Guide for Drug Development

Executive Summary

The pyrazole ring (

This guide moves beyond basic spectral matching. It deconstructs the causality of pyrazole fragmentation—explaining why specific bonds break, how to differentiate regioisomers (1,3- vs. 1,5-substituted), and how to design self-validating MS/MS protocols for impurity profiling.

Part 1: The Pyrazole Core & Ionization Physics

To predict fragmentation, one must first understand where the charge resides.[1] Pyrazole contains two nitrogen atoms:

-

N1 (Pyrrole-like): Contributes its lone pair to the aromatic sextet. It is non-basic and usually the site of alkyl/aryl substitution.

-

N2 (Pyridine-like): Has a lone pair orthogonal to the

-system. This is the primary site of protonation (

Critical Insight: In ESI+, the positive charge localizes on N2. Fragmentation is driven by the need to stabilize this charge, often triggering ring opening or the ejection of neutral molecules to restore aromaticity or form stable radical cations.

Part 2: Mechanistic Fragmentation Pathways

Unlike aliphatic chains that break randomly, pyrazoles follow distinct, energy-dependent pathways.

Mechanism A: The "Diazo" Extrusion (Loss of )

While the N-N bond is part of the aromatic system, high internal energy can induce a rearrangement where the N-N bond shortens, expelling molecular nitrogen (

-

Diagnostic Value: High. Indicates the integrity of the hydrazine backbone was intact prior to fragmentation.

-

Observation: Common in EI-MS but requires higher Collision Induced Dissociation (CID) energy in ESI.

Mechanism B: Nitrile Elimination (Loss of HCN/RCN)

This is the most pervasive pathway for 5-membered nitrogen heterocycles. The ring cleaves at the N1-N2 and C3-C4 bonds (or N1-C5), ejecting Hydrogen Cyanide (HCN, 27 Da) or an alkyl nitrile (RCN).

-

Pathway:

. -

Structural implication: If you see a loss of 41 Da (

) instead of 27 Da, the methyl group was likely at the C3 position, not N1.

Mechanism C: Substituent-Driven "Ortho" Effects

In 1-phenylpyrazoles (e.g., Celecoxib), the N1-phenyl bond is distinct. However, if there is a substituent at the C5 position (adjacent to N1), steric strain and "ortho-like" interaction can trigger unique losses, such as the ejection of the C5 substituent or the entire N1-aryl group.

Visualization: General Fragmentation Map

The following diagram illustrates the decision tree for pyrazole fragmentation.

Caption: Generalized fragmentation logic for pyrazole derivatives. Note that substituent loss often precedes ring cleavage in drug-like molecules.

Part 3: Case Studies in Drug Development

Case Study 1: Celecoxib (The Sulfonamide Interaction)

Celecoxib contains a 1,5-diaryl-3-trifluoromethyl pyrazole core.

-

Precursor: m/z 382

. -

Primary Fragment (m/z 302): Loss of

(80 Da). The sulfonamide group is more labile than the pyrazole ring. -

Secondary Fragment: Cleavage of the N1-phenyl ring.

-

Differentiation: The position of the

group (C3) vs. the tolyl group (C5) is confirmed by the specific nitrile loss sequence.

Case Study 2: Sildenafil (Fused Ring System)

Sildenafil (Viagra) features a pyrazolo[4,3-d]pyrimidin-7-one core.

-

Precursor: m/z 475

. -

Key Fragment (m/z 283): Cleavage of the sulfonyl-piperazine linkage. The pyrazole ring remains intact in the major fragment, demonstrating its relative stability compared to the sulfonamide bridge.

-

Deep Fragmentation (m/z 99): The N-methylpiperazine ring itself.

Data Summary: Characteristic Neutral Losses

| Neutral Loss (Da) | Entity Lost | Structural Inference |

| 27 | HCN | Unsubstituted pyrazole ring cleavage |

| 28 | Diazo character; hydrazine bridge integrity | |

| 41 | Methyl-substituted pyrazole (C3/C5) | |

| 77 | N1-Phenyl radical loss | |

| 80 | Sulfonamide substituent (common in COX-2 inhibitors) |

Part 4: Experimental Protocol (Self-Validating)

As a Senior Scientist, your method must be robust. "Just injecting" is insufficient. You must control the energy to distinguish between in-source decay and true MS/MS fragmentation.

Phase 1: Source Optimization (The "Soft" Start)

High cone voltages in ESI can cause "In-Source Fragmentation" (ISF), leading to false precursor identification.

-

Step: Infuse standard at 10 µL/min.

-

Action: Ramp Cone Voltage/Orifice Potential from 10V to 60V.

-

Validation: Plot intensity of

vs. Fragment Ions. Select the voltage where

Phase 2: Energy-Resolved MS (ER-MS)

To differentiate isomers (e.g., 1,3-dimethyl vs 1,5-dimethyl pyrazole), single-energy CID is often insufficient.

-

Protocol: Acquire spectra at stepped Collision Energies (e.g., 10, 20, 30, 40, 50 eV).

-

Analysis: Construct "Breakdown Curves."

-

1,5-isomers typically fragment at lower energies due to steric strain between the N1 and C5 substituents.

-

1,3-isomers are thermodynamically more stable and require higher CE to break the ring.

-

Phase 3: Workflow Visualization

Caption: Step-by-step MS/MS workflow emphasizing energy ramping for isomer differentiation.

Part 5: Differentiation of Regioisomers (1,3 vs 1,5)

Differentiation of 1,3- and 1,5-disubstituted pyrazoles is a classic problem.

-

The 1,5-Isomer: The substituent at C5 is spatially close to the N1 substituent. This proximity facilitates Hydrogen Transfer or Steric Elimination .

-

Result: Higher abundance of fragments related to the loss of the N1 substituent.

-

-

The 1,3-Isomer: The substituents are distant. Fragmentation is dominated by ring cleavage (HCN loss).[2]

-

Protocol: Calculate the ratio of

. A higher ratio typically indicates the 1,5-isomer.

References

-

NIST. (2017).[3] Combining fragment ion and neutral loss matching during mass spectral library searching. Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2009). Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]

Sources

- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | PDF or Rental [articles.researchsolutions.com]

- 3. Combining fragment ion and neutral loss matching during mass spectral library searching: A new general-purpose algorithm applicable to illicit drug identification | NIST [nist.gov]

Technical Guide: Single-Crystal X-ray Diffraction of Substituted Pyrazoles

Structural Elucidation, Tautomeric Resolution, and Supramolecular Engineering

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, for the structural chemist, substituted pyrazoles present a unique set of challenges: annular tautomerism (1H- vs. 2H- isomers) and a propensity to form amorphous oils rather than diffraction-quality crystals.

This guide provides a field-proven workflow for the solid-state characterization of substituted pyrazoles. It moves beyond standard operating procedures to address the specific crystallographic nuances of nitrogen-rich heterocycles, focusing on resolving proton disorder and mapping hydrogen-bond networks (supramolecular synthons) critical for bioavailability.

Part 1: The Structural Significance of Pyrazoles[1]

The Tautomerism Conundrum

The core challenge in pyrazole crystallography is defining the position of the acidic proton on the nitrogen atoms. In solution, 3-substituted and 5-substituted pyrazoles often exist in rapid equilibrium. In the solid state, however, the molecule freezes into a specific tautomer, defined by the hydrogen bond network.

-

1H-isomer: Proton resides on

. -

2H-isomer: Proton resides on

.

Why SCXRD is Non-Negotiable: NMR spectroscopy (

Supramolecular Synthons

Pyrazoles are "self-complementary" tectons. They act as both hydrogen bond donors (

-

Dimers (

): The most common motif, where two pyrazoles form a cyclic two-point hydrogen bond. -

Catemers (

): Infinite helical chains formed when steric bulk (e.g., tert-butyl groups) prevents dimerization.

Part 2: Crystal Growth Strategies for "Stubborn" Pyrazoles

Substituted pyrazoles, particularly those with flexible alkyl chains, frequently "oil out." The following protocol utilizes Salt Formation and Co-crystallization to enforce lattice rigidity.

Protocol A: The "Picrate/Acid" Driver

If neutral recrystallization (slow evaporation from Ethanol/Acetone) fails, use this method to generate ionic interactions that drive lattice formation.

Materials:

-

Target Pyrazole (Oil/Amorphous solid)

-

Picric Acid (Caution: Explosive when dry) or 3,5-Dinitrobenzoic acid.

-

Solvent: Methanol or Acetonitrile.

Step-by-Step Methodology:

-

Stoichiometry: Dissolve 0.1 mmol of the pyrazole oil in 2 mL of Methanol.

-

Acid Addition: Add 0.1 mmol of Picric Acid (or co-former) to the solution. The

difference ensures proton transfer, locking the pyrazole into a specific cationic form (Pyrazolium). -

Thermal Cycle: Heat the mixture to 50°C for 10 minutes to ensure homogeneity, then filter through a 0.45

PTFE syringe filter into a clean vial. -

Vapor Diffusion: Place the open vial inside a larger jar containing 10 mL of diethyl ether (anti-solvent). Cap the large jar tightly.

-

Harvest: Allow to stand undisturbed for 48-72 hours. The slow diffusion of ether will lower the solubility, forcing the pyrazolium salt to crystallize as distinct blocks or needles.

Self-Validation:

-

Success Indicator: Distinct color change (often yellow for picrates) and well-defined facets.

-

Failure Mode: If precipitate is amorphous, repeat with 3,5-dinitrobenzoic acid to alter the packing landscape.

Part 3: Data Collection & Refinement Strategies

Low-Temperature Data Collection

Rule: Always collect pyrazole data at 100 K (using liquid nitrogen cryostats).

-

Reasoning: Nitrogen atoms have high electron density. Thermal motion at room temperature smears this density, making it impossible to distinguish the

bond length (approx 0.86 Å) from the lone pair. Low temperature minimizes thermal ellipsoids, allowing precise location of the hydrogen atom.

Refinement of the N-H Proton (The Critical Step)

In the refinement software (SHELXL, OLEX2), the default "Add Hydrogens" button is insufficient for pyrazoles. You must validate the proton position manually.

Workflow:

-

Difference Fourier Map: After refining non-hydrogen atoms anisotropically, inspect the Difference Fourier map (

) around the nitrogen atoms. Look for a residual density peak of approx -

Free Refinement: Initially, allow the coordinates

and isotropic thermal parameter ( -

Geometry Check: If the refined

distance deviates significantly from 0.86 Å (e.g., < 0.70 Å or > 1.10 Å), apply a distance restraint.-

SHELX Command:DFIX 0.86 0.01 N1 H1

-

-

Disorder Handling: If you see electron density peaks near both nitrogens (N1 and N2), you likely have Tautomeric Disorder .

-

Action: Assign partial occupancy (e.g., 50:50 or refined variable) to the protons on N1 and N2. Use PART commands to prevent bonding errors.

-

Visualization of Tautomeric Logic

The following diagram illustrates the decision logic for assigning tautomers based on diffraction data.

Caption: Logic flow for assigning pyrazole tautomers from residual electron density maps.

Part 4: Structural Analysis & Supramolecular Synthons[2][3]

Once the structure is solved, the analysis must move beyond bond lengths to intermolecular interactions. This is the "value-add" for drug development, explaining solubility and melting point variations.

Quantitative Data Summary

Structure reports should summarize hydrogen bond geometries using the standard criterion: distance

Table 1: Standard Hydrogen Bond Geometries in Pyrazoles

| Interaction Type | Donor (D) | Acceptor (A) | Typical Distance ( | Angle ( | Graph Set Motif |

| Homodimer | 2.85 - 2.95 Å | ||||

| Catemer | 2.80 - 3.00 Å | ||||

| Co-Crystal | 2.55 - 2.65 Å | ||||

| Weak Interaction | 3.40 - 3.80 Å | N/A |

The Crystallization Workflow Diagram

This diagram outlines the experimental path from synthesis to validated CIF.

Caption: Step-by-step workflow from crude synthesis to validated crystallographic model.

Part 5: Case Study & Applications

Case Study: 4-Iodopyrazole

Recent work completing the series of 4-halogenated pyrazoles highlights the sensitivity of these systems. While 4-bromo and 4-chloropyrazole form trimeric clusters, 4-iodopyrazole forms a catemeric chain.[1][2]

-

Implication: The larger iodine atom disrupts the planar trimer packing, forcing the molecules into a helical arrangement. This polymorphism directly affects the melting point and dissolution rate, critical parameters for formulation scientists.

Relevance to Drug Discovery

For a drug like Celecoxib , the pyrazole ring is the core pharmacophore. SCXRD studies of Celecoxib analogs reveal that the sulfonamide group often competes with the pyrazole nitrogen for hydrogen bonding. Understanding this competition (using the methods described above) allows chemists to design analogs with predictable solubility profiles by "blocking" or "activating" specific synthons.

References

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.[3] Acta Crystallographica Section B, 72(2), 171-179.

-

Infantes, L., & Motherwell, S. (2004). Prediction of H-bonding motifs for pyrazoles and oximes using the Cambridge Structural Database.[1][2] Structural Chemistry, 15, 173–184.[2]

-

Foces-Foces, C., et al. (2005). Classification of hydrogen-bond motives in crystals of NH-pyrazoles.[1][2] Arkivoc, 2006, 15–30.[2]

-

Moyano, S., et al. (2021). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials.[2] Materials, 14, 4550.[2]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.

-

Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Graph sets: a language for describing hydrogen-bond patterns and their intermolecular relations. Angewandte Chemie International Edition, 34(15), 1555-1573.

Sources

theoretical DFT calculations for pyrazole tautomers

Advanced DFT Protocols for Pyrazole Tautomerism in Drug Discovery

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib , Ruxolitinib , and Crizotinib . However, its utility is complicated by annular tautomerism —the rapid migration of a proton between the N1 and N2 nitrogens. This phenomenon creates distinct chemical species (1H- vs. 2H-isomers) with vastly different hydrogen-bond donor/acceptor profiles, lipophilicities, and binding affinities.

Experimental determination of tautomeric ratios (e.g., via variable-temperature NMR) is often ambiguous due to fast exchange rates. Consequently, Density Functional Theory (DFT) has become the primary tool for predicting the bioactive tautomer. This guide details a rigorous, self-validating DFT workflow to accurately predict pyrazole tautomeric populations and transition states.

Part 1: The Tautomeric Landscape

1.1 The Chemical Problem

Unsubstituted pyrazole exists in a degenerate equilibrium where the 1H- and 2H- forms are identical. However, introducing a substituent at the C3 position breaks this symmetry, creating two distinct tautomers:

-

3-substituted-1H-pyrazole (

): Often sterically less hindered. -

5-substituted-1H-pyrazole (

): (Note: The 2H-tautomer is formally equivalent to the 1H-tautomer with the substituent at position 5).

Why it matters: In kinase inhibitors, the pyrazole often binds to the hinge region. If the protein pocket requires a hydrogen bond donor at a specific coordinate, only one tautomer will bind effectively. An error in predicting the dominant tautomer leads to incorrect docking scores and failed Structure-Activity Relationship (SAR) models.

1.2 The Mechanistic Reality

A common error in theoretical modeling is assuming a direct intramolecular 1,2-proton shift.

-

Direct Shift: High energy barrier (~45–50 kcal/mol) due to the strain of the three-membered ring transition state. This is forbidden under physiological conditions.

-

Solvent-Assisted Shift: The proton transfer is mediated by solvent molecules (water/methanol) or dimerization, lowering the barrier to < 15 kcal/mol. Your calculations must account for this.

Part 2: Computational Methodology (The "How-To")

To achieve chemical accuracy (< 1 kcal/mol error), standard organic DFT methods (e.g., B3LYP/6-31G*) are insufficient. You must account for dispersion forces and solvation free energies .

2.1 Functional Selection

-

Legacy (Avoid for final energy): B3LYP . It lacks dispersion corrections, often miscalculating the stability of compact tautomers where intramolecular non-covalent interactions exist.

-

Recommended (Thermodynamics): M06-2X or

B97X-D .-

Why: M06-2X (Minnesota functional) is heavily parameterized for non-covalent interactions and main-group thermochemistry.

B97X-D includes empirical dispersion corrections essential for accurate conformational energies.

-

-

Recommended (Kinetics/TS):

B97X-D . It performs exceptionally well for barrier heights.

2.2 Basis Sets

-

Optimization: 6-311G(d,p) or def2-SVP .

-

Single Point Energy (SPE): 6-311++G(2d,2p) or def2-TZVP .

-

Crucial: You must include diffuse functions (the ++ or aug-) because the lone pair electrons on the pyrazole nitrogens are loosely bound and require flexible mathematical descriptions.

-

2.3 Solvation Models

Gas-phase calculations are irrelevant for drug discovery.

-

Standard: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Superior: SMD (Solvation Model based on Density).

-

Causality: PCM treats the solvent purely as a dielectric continuum. SMD adds terms for cavitation, dispersion, and solvent structure , which are critical when comparing tautomers that differ in solvent-accessible surface area.

-

Part 3: Step-by-Step Protocol

Phase 1: The Workflow

The following diagram outlines the logical flow for determining tautomeric ratios.

Figure 1: Standardized DFT workflow for tautomer ratio prediction.

Phase 2: Experimental Execution (Gaussian/ORCA Format)

Step 1: Geometry Optimization & Frequency Perform optimization in the solvent phase using the SMD model.

-

Software: Gaussian 16 / ORCA 5.

-

Route Line (Gaussian Example):

opt freq M062X/6-311++G(d,p) SCRF=(SMD,Solvent=Water) int=ultrafine

-

Validation: Ensure zero imaginary frequencies.

Step 2: Transition State Search (Optional but Recommended) To understand if the tautomers can interconvert at physiological temperature, locate the Transition State (TS).

-

Setup: You cannot model a naked proton jump. You must include at least one explicit water/methanol molecule to act as a bridge.

-

Route Line:

opt=(ts,calcfc,noeigentest) freq wB97XD/6-311++G(d,p) SCRF=(SMD,Solvent=Water)

Step 3: Calculating Populations

Extract the Sum of electronic and thermal Free Energies (

-

Calculate

(Convert Hartrees to kcal/mol: -

Calculate the equilibrium constant

: -

Calculate % Population of

:

Part 4: Data Presentation & Analysis

4.1 Proton Transfer Mechanism

The mechanism illustrates why solvent inclusion is mandatory. A naked TS is energetically inaccessible.

Figure 2: Comparison of direct vs. solvent-mediated proton transfer pathways.

4.2 Benchmarking Data (Representative)

The following table summarizes expected accuracy levels for different methodologies compared to experimental NMR data for 3(5)-methylpyrazole.

| Method | Basis Set | Solvent Model | Mean Error (kcal/mol) | Suitability |

| B3LYP | 6-31G(d) | Gas Phase | > 3.5 | Fail (Ignores solvent/dispersion) |

| B3LYP | 6-311++G(d,p) | IEF-PCM | ~1.2 | Adequate (Standard, but older) |

| M06-2X | 6-311++G(2d,2p) | SMD | < 0.5 | Excellent (Gold Standard) |

| def2-TZVP | SMD | < 0.4 | Excellent (Best for barriers) |

Part 5: Advanced Considerations

5.1 The "Symmetry" Trap

In 3-substituted pyrazoles, the tautomers are often named based on the position of the hydrogen.

-

3-R-1H-pyrazole: Hydrogen is on the nitrogen adjacent to the substituent-bearing carbon (if counting from substituent).

-

5-R-1H-pyrazole: Hydrogen is on the nitrogen distal to the substituent.

-

Caution: Naming conventions vary. Always rely on the visualized structure , not the IUPAC name, when docking.

5.2 Self-Validation Checklist (E-E-A-T)

Before accepting a result, verify:

-

Imaginary Frequencies: Ground states must have exactly 0. Transition states must have exactly 1 (corresponding to the N-H vibrational stretch).

-

IRC Calculation: If calculating a TS, run an Intrinsic Reaction Coordinate (IRC) calculation to prove the TS connects the specific reactant and product tautomers.

-

Basis Set Convergence: Did the energy change significantly between 6-31G* and 6-311++G**? If yes, the smaller basis set is unreliable.

References

-

Alkorta, I., & Elguero, J. (2025). Theoretical studies on the tautomerism of pyrazoles and related azoles.[1][2] Journal of Chemical Information and Modeling.

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension (SMD). Journal of Physical Chemistry B.

-

Gaussian, Inc. (2025). SCRF Keywords and SMD Model Implementation. Gaussian Online Manual.

-

NIST Chemistry WebBook. Pyrazole Thermochemistry and Tautomeric Data. National Institute of Standards and Technology.

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.[2][3][4][5][6]

Sources

synthesis of novel 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile analogs

An In-Depth Technical Guide to the Synthesis of Novel 2-Methyl-3-(1H-pyrazol-1-yl)propanenitrile Analogs

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for novel 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile analogs. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the prevalent synthetic routes, mechanistic underpinnings, and practical experimental guidance. We will delve into the nuances of the aza-Michael addition, a key reaction in this synthesis, and explore the factors governing its efficiency and regioselectivity. Furthermore, this guide presents detailed experimental protocols, comparative data, and visual workflows to facilitate the successful synthesis and exploration of this important class of molecules.

The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[5] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, underscores its therapeutic potential.[1][2] Pyrazole derivatives are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[4] The incorporation of a propanenitrile side chain, specifically with a methyl group at the 2-position, can further modulate the pharmacokinetic and pharmacodynamic properties of the pyrazole core, making these analogs attractive targets for novel drug discovery programs.[3]

The nitrile functional group is a versatile synthetic handle that can be transformed into various other functionalities, such as amines, carboxylic acids, and amides, allowing for further derivatization and the generation of diverse chemical libraries for biological screening.

Core Synthetic Strategy: The Aza-Michael Addition

The most direct and widely employed method for the synthesis of 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile analogs is the aza-Michael addition of a pyrazole to methacrylonitrile. This reaction, also known as conjugate addition, involves the nucleophilic attack of a nitrogen atom of the pyrazole ring onto the β-carbon of the α,β-unsaturated nitrile.

Mechanistic Insights and Regioselectivity

The aza-Michael addition is typically base-catalyzed. The base deprotonates the pyrazole, increasing its nucleophilicity. The resulting pyrazolate anion then attacks the electron-deficient double bond of methacrylonitrile. The regioselectivity of the N-alkylation of unsymmetrically substituted pyrazoles is a critical consideration. Generally, the alkylation occurs at the less sterically hindered nitrogen atom.[5] For instance, in the case of 3-methyl-1H-pyrazole, the cyanoethylation will predominantly yield the 1,5-substituted product over the 1,3-substituted isomer due to the steric hindrance imposed by the methyl group.

Caption: A simplified mechanism of the base-catalyzed aza-Michael addition.

Critical Experimental Parameters

The success of the aza-Michael addition is contingent on several factors:

-

Choice of Base: A variety of bases can be employed, ranging from strong inorganic bases like sodium hydroxide (NaOH) and sodium hydride (NaH) to organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-diisopropylethylamine (DIPEA).[6] The choice of base can influence the reaction rate and, in some cases, the regioselectivity. For less acidic pyrazoles, a stronger base may be required to facilitate deprotonation.

-

Solvent System: The reaction is often performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.[6] In some instances, solvent-free conditions have been successfully employed, offering a greener and more efficient alternative.

-

Reaction Temperature: The reaction temperature can vary from room temperature to elevated temperatures. Higher temperatures generally accelerate the reaction but may also lead to side reactions. Optimization of the temperature is crucial for achieving high yields and purity.

-

Catalysis: While base catalysis is common, other catalytic systems have been explored. These include metal catalysts like CuCl and Ag2CO3, which can promote the reaction under milder conditions.[7] Biocatalysis, utilizing enzymes such as lipases, has also emerged as a sustainable approach for the synthesis of N-alkylated pyrazole derivatives.[7][8]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific pyrazole analog being synthesized.

General Procedure for the Base-Catalyzed Aza-Michael Addition

Caption: A generalized experimental workflow for the synthesis of pyrazole-propanenitrile analogs.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of the substituted pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile, 5-10 mL/mmol of pyrazole), add the base catalyst (e.g., DBU, 0.1-1.0 eq).

-

Addition of Michael Acceptor: To the stirred solution, add methacrylonitrile (1.0-1.5 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) for a period of 2-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford the desired 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile analog.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Solvent-Free Synthesis

For a more environmentally friendly approach, a solvent-free synthesis can be performed.

-

Reaction Setup: In a reaction vessel, combine the pyrazole analog (1.0 eq) and methacrylonitrile (1.0-1.2 eq).

-

Catalyst Addition: Add a catalytic amount of a suitable base (e.g., a few drops of DBU or a catalytic amount of solid NaOH).

-

Reaction: Heat the mixture with stirring to a temperature where the reactants are molten or a slurry is formed (e.g., 80 °C).

-

Workup and Purification: Follow the workup and purification steps as described in the general procedure.

Data Presentation: A Comparative Analysis

The choice of synthetic methodology can significantly impact the yield and reaction time. The following table provides a comparative summary of different approaches for the synthesis of 3-(1H-pyrazol-1-yl)propanenitrile analogs.

| Catalyst/Conditions | Michael Acceptor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| DBU | Acrylonitrile | Acetonitrile | RT | 12 | 95 | [6] |

| NaOH | Methacrylonitrile | DMF | 60 | 8 | 88 | [6] |

| None (Solvent-free) | Acrylonitrile | None | 80 | 3 | 98 | |

| Lipozyme® TL IM/K₂CO₃ | Acrylonitrile | t-BuOH | 50 | 24 | >90 | [8] |

| CuCl | Acrylonitrile | Toluene | 100 | 6 | 75 | [7] |

Alternative Synthetic Routes

While the aza-Michael addition is the most common approach, other synthetic strategies can be employed, particularly for analogs that are not readily accessible through this method.

Cyanation of Pyrazolyl Propanols

This two-step approach involves the initial synthesis of a 2-methyl-3-(1H-pyrazol-1-yl)propan-1-ol, followed by its conversion to the corresponding nitrile. The hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced by a cyanide source, such as sodium cyanide.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient way to synthesize complex molecules in a single step. For certain pyrazole-containing nitrile analogs, an MCR approach involving a pyrazole precursor, a carbonyl compound, and a cyanide source could be developed.[9]

Conclusion

The synthesis of 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile analogs is a field of active research, driven by the significant therapeutic potential of these compounds. The aza-Michael addition stands out as the most robust and versatile method for their preparation. By carefully selecting the reaction conditions, including the base, solvent, and temperature, high yields of the desired products can be achieved. The exploration of greener synthetic methodologies, such as solvent-free reactions and biocatalysis, is a promising direction for future research. This guide provides a solid foundation for researchers to design and execute the synthesis of novel pyrazole-propanenitrile analogs for a wide range of applications in drug discovery and development.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][1][2]

-

Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry. [Link][6]

-

Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Green Chemistry. [Link][7][8]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link][3][10]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link][4]

-

Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry. [Link]

-

Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. Mapana Journal of Sciences. [Link][9]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile | 945457-70-5 | Benchchem [benchchem.com]

- 6. Michael-type addition of azoles of broad-scale acidity to methyl acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach | Mapana Journal of Sciences [journals.christuniversity.in]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Harnessing the Synthetic Versatility of the Nitrile Group in Pyrazole Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Reactivity, Mechanisms, and Field-Tested Protocols

Introduction: The Pyrazole-Nitrile Moiety as a Cornerstone in Modern Chemistry

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold, foundational to numerous blockbuster pharmaceuticals, including Celecoxib, Sildenafil, and Rimonabant.[1] Its prevalence in medicinal chemistry stems from its unique electronic properties, metabolic stability, and its capacity to engage in various biological interactions. When functionalized with a nitrile (-C≡N) group, the pyrazole ring is transformed into a remarkably versatile synthetic intermediate. The nitrile group is not merely a placeholder; it is a reactive hub, an electronic modulator, and a gateway to a diverse array of functional groups essential for drug design and material science.

This guide moves beyond a simple recitation of reactions. It is designed to provide a deep, mechanistic understanding of the factors governing the reactivity of the pyrazole-nitrile moiety. We will explore the causality behind experimental choices, offering insights that empower researchers to rationally design synthetic routes, troubleshoot challenges, and unlock the full potential of these valuable building blocks.

Modulating Reactivity: The Electronic Influence of the Pyrazole Core

The reactivity of the nitrile group is intrinsically linked to the electronic nature of the pyrazole ring to which it is attached. Pyrazole is an aromatic, π-electron-rich heterocycle.[2] The two nitrogen atoms significantly influence the electron density distribution around the ring, which in turn dictates the electrophilicity of the nitrile carbon.

-

Positional Isomerism: A nitrile at the C4 position is generally less reactive towards nucleophiles compared to one at the C3 or C5 position. The C4 position is more electron-rich, thus reducing the partial positive charge on the nitrile carbon. Conversely, the C3 and C5 positions are more electron-deficient, enhancing the nitrile's susceptibility to nucleophilic attack.[3]

-

Substituent Effects: The pyrazole ring can be further tuned. Electron-withdrawing groups (e.g., nitro, sulfonyl) on the ring will enhance the electrophilicity of the nitrile carbon, accelerating nucleophilic additions. Conversely, electron-donating groups (e.g., alkyl, amino) will decrease its reactivity. This predictable modulation is a powerful tool for the synthetic chemist.

The following diagram illustrates the primary avenues of reactivity for the pyrazole-nitrile group, which will be explored in detail in the subsequent sections.

Caption: Key synthetic transformations of the pyrazole-nitrile group.

Key Transformations of the Pyrazole-Nitrile Group

Hydrolysis: Accessing Amides and Carboxylic Acids

The conversion of nitriles to amides and subsequently to carboxylic acids is one of the most fundamental transformations in organic synthesis. The choice of method depends critically on the stability of other functional groups within the molecule.

Mechanism & Rationale: Under acidic conditions, the nitrile nitrogen is protonated, which dramatically increases the electrophilicity of the carbon atom, allowing it to be attacked by a weak nucleophile like water.[4] Tautomerization and deprotonation lead to the primary amide. Under basic conditions, the hydroxide ion directly attacks the nitrile carbon, and subsequent protonation of the resulting anion yields the amide. For many complex pharmaceutical intermediates, forcing acidic or basic conditions are incompatible with other sensitive functional groups. This has driven the development of milder, catalytic methods.

Comparative Methodologies for Nitrile Hydrolysis

| Method | Catalyst / Reagent | Typical Conditions | Yields | Advantages & Causality | Disadvantages |

| Base-Catalyzed | NaOH, KOH | IPA or H₂O, 60-100 °C | Good to Excellent | Inexpensive and widely available. Effective for robust substrates.[5][6] | Harsh conditions can hydrolyze other functional groups (e.g., esters). Over-hydrolysis to the carboxylic acid can be an issue.[7] |

| Acid-Catalyzed | H₂SO₄, HCl | Aqueous, Heat | Variable | Simple procedure. Protonation activates the nitrile for attack by water.[4] | Strongly acidic conditions are not suitable for acid-labile groups. |

| Metal-Catalyzed | Ru(OH)x / Al₂O₃ | Water, 120-180 °C | High | Heterogeneous catalyst, easy to remove and recycle. High selectivity for the amide.[8] | Requires elevated temperatures and specialized catalyst. |

| Platinum-Based | Ghaffar-Parkins Cat. | Aqueous media, 100 °C | Excellent | Extremely mild and chemoselective, tolerating acid- and base-sensitive groups.[7] | Catalyst can be expensive for large-scale synthesis. |

Reduction: Synthesizing Primary Amines

The pyrazole-aminomethyl moiety is a valuable pharmacophore. The reduction of the nitrile group provides a direct route to this functionality.

Mechanism & Rationale: The most common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon.[9] This is repeated, and subsequent acidic workup protonates the nitrogen to yield the primary amine.[10] An alternative, often preferred in industrial settings for safety and scalability, is catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C).[11]

Caption: Simplified mechanism of nitrile reduction using LiAlH₄.

Key Reducing Agents:

-

Lithium Aluminum Hydride (LiAlH₄): Highly effective and provides excellent yields. However, it is pyrophoric and reacts violently with water, requiring strictly anhydrous conditions and careful handling. It will also reduce many other functional groups (esters, ketones, etc.).[10]

-

Catalytic Hydrogenation (H₂/Catalyst): Utilizes catalysts like Raney Nickel, Pd/C, or PtO₂. This method is generally milder and safer for scale-up. A key consideration is that the intermediate imine can sometimes react with the product amine, leading to secondary amine byproducts. This is often suppressed by adding ammonia to the reaction mixture.[11]

-

Boranes (BH₃·THF, BH₃·SMe₂): Offer a good alternative to LiAlH₄, with a different selectivity profile. They are typically used in THF with heating.[11]

Nucleophilic Additions: Crafting Ketones, Amidines, and Thioamides

The electrophilic carbon of the pyrazole-nitrile is susceptible to attack by a variety of carbon, nitrogen, and sulfur nucleophiles.

-

Organometallic Reagents (for Ketones): Grignard (R-MgX) and organolithium (R-Li) reagents add to the nitrile to form an intermediate imine salt.[12] Crucially, this intermediate is stable and does not react further with the organometallic reagent. Subsequent hydrolysis with aqueous acid breaks down the imine to furnish the corresponding ketone.[13] This two-step sequence is a robust method for C-C bond formation.

-

Nitrogen Nucleophiles (for Amidines): The direct addition of amines to nitriles to form amidines often requires activation of the nitrile, for example, with a Lewis acid.[14] Alternatively, metal-mediated coupling can facilitate this transformation.[15] Amidines are important functional groups in medicinal chemistry due to their basicity and ability to act as hydrogen bond donors and acceptors.

-

Sulfur Nucleophiles (for Thioamides): Pyrazole-thioamides can be synthesized from pyrazole-nitriles using various thionating agents. A common laboratory method involves bubbling hydrogen sulfide (H₂S) gas through a basic solution of the nitrile. More convenient and modern methods use reagents like thioacetamide in the presence of an acid catalyst or elemental sulfur with a secondary amine.[16][17]

[3+2] Cycloaddition: The Gateway to Pyrazolyl-Tetrazoles

Perhaps the most elegant and widely used reaction of the nitrile group in drug discovery is its [3+2] cycloaddition with the azide ion to form a tetrazole ring.

Mechanism & Rationale: This reaction is a cornerstone of "click chemistry." The tetrazole ring is a well-established bioisostere for the carboxylic acid group.[18] It shares a similar size, pKa, and ability to participate in hydrogen bonding, but often imparts superior metabolic stability and cell permeability compared to its carboxylic acid counterpart. The reaction is typically performed by heating the pyrazole-nitrile with sodium azide (NaN₃) and an ammonium salt (like NH₄Cl) or a Lewis acid (like ZnCl₂) in a polar aprotic solvent such as DMF.[19][20][21]

Caption: Mechanism of pyrazolyl-tetrazole formation via [3+2] cycloaddition.

Field-Proven Experimental Protocols

The following protocols are representative examples derived from established literature procedures, providing a reliable starting point for laboratory synthesis.

Protocol 1: Selective Hydrolysis of a Pyrazole-Nitrile to a Pyrazole-Carboxamide using NaOH

Based on the methodology for transition metal-free hydration of nitriles.[5][6]

Objective: To convert a substituted pyrazole-4-carbonitrile to the corresponding pyrazole-4-carboxamide with high selectivity, avoiding over-hydrolysis.

Workflow Diagram:

Caption: Experimental workflow for NaOH-mediated nitrile hydrolysis.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazole-4-carbonitrile (1.0 eq), sodium hydroxide (NaOH) pellets (2.0 eq), and isopropyl alcohol (IPA) to make a 2 M solution (e.g., 1 mmol of nitrile in 0.5 mL of IPA).

-

Reaction Execution: Place the flask in a preheated oil bath at 60 °C and stir the reaction mixture vigorously for 24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The product amide should have a lower Rf than the starting nitrile.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water (10 volumes) and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (1 x 10 volumes), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to afford the pure pyrazole-4-carboxamide.

Protocol 2: Reduction of a Pyrazole-Nitrile to a Primary Amine using LiAlH₄

Based on standard procedures for nitrile reduction.[9][10]

Objective: To reduce a pyrazole-3-carbonitrile to the corresponding (pyrazole-3-yl)methanamine.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C using an ice bath.

-

Substrate Addition: Dissolve the pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Quenching (Fieser Workup - Caution!): Cool the reaction mixture back down to 0 °C. Cautiously and slowly, add water dropwise (X mL, where X = grams of LiAlH₄ used) to quench the excess LiAlH₄. Follow this with a 15% aqueous NaOH solution (X mL), and then add more water (3X mL). A granular precipitate should form, which can be filtered off.

-

Extraction: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude amine can be purified by distillation or by conversion to its hydrochloride salt for crystallization.

Protocol 3: Synthesis of a 5-(Pyrazol-4-yl)-1H-tetrazole via [3+2] Cycloaddition

Based on established methods for tetrazole synthesis from nitriles.[19][21]

Objective: To convert a pyrazole-4-carbonitrile into its corresponding tetrazole bioisostere.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, suspend the pyrazole-4-carbonitrile (1.0 eq), sodium azide (NaN₃) (1.5 eq), and zinc chloride (ZnCl₂) (1.2 eq) in N,N-dimethylformamide (DMF) (to make a 0.5 M solution).

-

Reaction Execution: Heat the reaction mixture in an oil bath at 120-130 °C for 12-24 hours. Stir vigorously to ensure proper mixing.

-

Monitoring: The reaction can be monitored by LC-MS or TLC.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water.

-

Acidification: Acidify the aqueous solution to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate of the tetrazole product should form.

-

Isolation: Stir the suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold water and then with a small amount of a non-polar solvent like diethyl ether or hexanes to remove any organic impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.

Conclusion

The nitrile group on a pyrazole ring is a powerful and versatile synthetic handle. Its reactivity can be predictably modulated by its position on the ring and by the electronic nature of other substituents. By understanding the mechanisms behind its key transformations—hydrolysis, reduction, nucleophilic addition, and cycloaddition—researchers can strategically access a vast chemical space. The ability to efficiently convert a pyrazole-nitrile into amides, carboxylic acids, amines, ketones, and, most notably, tetrazoles, solidifies its role as an indispensable intermediate in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Lumen Learning. (n.d.). Hydrolysis of Nitriles. Organic Chemistry II. Available at: [Link][4]

-

Bentiss, F., et al. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry. Available at: [Link][18]

-

MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules. Available at: [Link]

-

RSC Publishing. (2016). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry. Available at: [Link][22]

-

Akhtar, T., et al. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link][21]

-

OAText. (2018). Transition metal-free hydration of nitriles to amides mediated by NaOH. Organic and Medicinal Chemistry. Available at: [Link][5]

-

ResearchGate. (2017). Tetrazoles: Synthesis and Biological Activity. Available at: [Link][20]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Available at: [Link][8]

-

American Chemical Society. (1999). Novel Types of Pyrazolyl Amidine Complexes: Mechanistic Aspects of Their Syntheses and Exchange Reactions with Acetonitrile. Organometallics. Available at: [Link][15]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link][2]

-

Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. Available at: [Link][7]

-

TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Trade Science Inc. Available at: [Link]

-

RSC Publishing. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Organic & Biomolecular Chemistry. Available at: [Link][6]

-

University of Kerbala. (2018). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Available at: [Link][23]

-

ACS Publications. (2009). Effects of the Counteranion on the Pyrazole−Nitrile Coupling Reaction Mediated by Nickel(II) Ions. Organometallics. Available at: [Link][24]

-

Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Available at: [Link][10]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link][25]

-

Organic Chemistry Portal. (n.d.). Reaction of nitriles with organometallics. Available at: [Link][12]

-

Chemistry LibreTexts. (2023). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link][9]

-

Organic Chemistry Portal. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link][13]

-

The Organic Division. (n.d.). Nitrile to Amine - Common Conditions. The Organic Division. Available at: [Link][11]

-

PMC. (2022). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. RSC Advances. Available at: [Link][16]

-

ResearchGate. (2023). A Novel Approach To The Transformation of Pyrazole-4-Carbonitriles to Novel 3-Aryl-1-Phenyl-1H-Pyrazole-4-Carbothioamide Using Thioacetamide as a Sulfur Source. Available at: [Link][17]

-

Sciforum. (2017). Synthesis of Amidines and its application to pyrimidouracil synthesis. Available at: [Link][14]

-

IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link][3]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. mdpi.com [mdpi.com]

- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 5. oatext.com [oatext.com]

- 6. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. orgsyn.org [orgsyn.org]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 12. Reaction of nitriles with organometallics [quimicaorganica.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. sciforum.net [sciforum.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. uokerbala.edu.iq [uokerbala.edu.iq]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Pyrazole synthesis [organic-chemistry.org]

Probing the Dynamic Equilibrium: An In-depth Technical Guide to Pyrazole Ring Tautomerism in Solution and Solid State

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals and functional materials. A critical, yet often complex, aspect of its chemistry is the phenomenon of annular prototropic tautomerism—a dynamic equilibrium involving the migration of a proton between the two adjacent nitrogen atoms of the ring. This guide provides a comprehensive exploration of the principles and state-of-the-art techniques used to investigate pyrazole tautomerism in both solution and solid states. We will delve into the causality behind experimental choices, from spectroscopic analysis to computational modeling, offering field-proven insights for researchers, scientists, and drug development professionals.

The Fundamental Principle: Annular Prototropic Tautomerism in Pyrazoles

N-unsubstituted pyrazoles can exist as two distinct, rapidly interconverting tautomeric forms. This equilibrium arises from a 1,2-proton shift between the N1 and N2 positions of the pyrazole ring. For a pyrazole with a substituent at the 3-position, this results in an equilibrium between the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole. This seemingly subtle structural change has profound implications for a molecule's physicochemical properties, including its hydrogen bonding capabilities, dipole moment, and overall electronic distribution, which in turn dictates its biological activity and material properties.

The position of this tautomeric equilibrium is not static; it is a delicate balance influenced by a multitude of factors. Understanding and predicting this balance is paramount in rational drug design and materials engineering.

Factors Governing Tautomeric Equilibrium

The preference for one tautomer over another is governed by a complex interplay of intramolecular electronic effects and intermolecular interactions with the surrounding environment.

Electronic Nature of Substituents

The electronic properties of substituents on the pyrazole ring are a primary determinant of tautomeric preference.

-

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), and alkyl groups (-CH₃) donate electron density to the ring, generally stabilizing the tautomer where the substituent is at the C3 position.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), carboxyl (-COOH), and trifluoromethyl (-CF₃) pull electron density from the ring, typically favoring the C5-substituted tautomer. For instance, in 3(5)-nitro-1H-pyrazoles, the tautomer with the nitro group at position 5 is generally preferred.

Solvent Effects

The solvent environment plays a crucial role in dictating the tautomeric equilibrium in solution by solvating the two tautomers to different extents.

-

Polar Solvents: The 5-substituted tautomer often possesses a higher dipole moment. Consequently, polar solvents tend to stabilize the 5-substituted form more effectively.

-

Protic vs. Aprotic Solvents: Polar protic solvents can further influence the equilibrium through specific hydrogen bonding interactions. Water, for example, can lower the energetic barrier between tautomers by forming hydrogen bonds with the pyrazole nitrogens. In some cases, solvent molecules can directly participate in the intermolecular proton transfer.

-

Nonpolar Solvents: In nonpolar solvents, intermolecular hydrogen bonding between pyrazole molecules themselves can lead to the formation of dimers, trimers, or tetramers, influencing the observed tautomeric population.

Solid-State Packing and Intermolecular Interactions

In the solid state, the tautomeric form is "frozen" and dictated by the crystal packing forces and intermolecular interactions. X-ray crystallography has revealed that pyrazoles can form various aggregates, including linear catemers and cyclic dimers, trimers, and tetramers, through intermolecular N-H···N hydrogen bonds. The specific aggregation pattern is influenced by the nature and size of the substituents. It is not uncommon for the predominant tautomer in the solid state to differ from that in solution.

Investigative Methodologies: A Multi-faceted Approach

A combination of spectroscopic and computational techniques is essential for a comprehensive understanding of pyrazole tautomerism.

Caption: General experimental workflow for the study of pyrazole tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse in Solution

NMR spectroscopy is arguably the most powerful tool for studying tautomeric equilibria in solution.

-

¹H, ¹³C, and ¹⁵N NMR: These nuclei provide a wealth of information. In cases of rapid tautomeric exchange on the NMR timescale, time-averaged signals are observed. For instance, in symmetrically 3,5-disubstituted pyrazoles, the signals for C3 and C5 may coalesce.

-

Variable Temperature (VT) NMR: By lowering the temperature, the rate of tautomeric interconversion can be slowed. If the exchange is slow on the NMR timescale, distinct sets of signals for each tautomer can be observed. Conversely, increasing the temperature can cause coalescence of separate signals, allowing for the determination of the energy barrier of the exchange process.

-

Nuclear Overhauser Effect (NOE) Experiments: NOESY or ROESY experiments can be used to establish through-space proximities, which can help in assigning the structure of the major tautomer.

-

Use of "Fixed" Derivatives: Synthesizing N-methylated derivatives "locks" the tautomeric form, providing unambiguous reference spectra for comparison with the N-unsubstituted parent compound.

-

Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in a suitable deuterated solvent (e.g., toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures) in a high-quality NMR tube (e.g., Wilmad 507-PP or equivalent).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Temperature Variation:

-

Low Temperature: Gradually decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until distinct signals for each tautomer are resolved or the solvent begins to freeze.

-

High Temperature: Gradually increase the temperature, following the same equilibration and acquisition procedure. Monitor for signal coalescence.

-

-

Data Analysis: Analyze the changes in chemical shifts, line widths, and signal multiplicity as a function of temperature. If separate signals are observed at low temperatures, the integral ratio provides the tautomeric equilibrium constant (KT) at that temperature.

X-ray Crystallography: The Gold Standard in the Solid State

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise location of the N-H proton. This technique is invaluable for understanding how intermolecular forces influence tautomeric preference in the crystalline form.

-

Crystal Growth: Grow single crystals of the pyrazole derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield the precise atomic coordinates, bond lengths, and bond angles, definitively identifying the tautomer present in the crystal lattice.

Solid-State NMR (SSNMR) Spectroscopy

Solid-state NMR, particularly using the Cross-Polarization/Magic Angle Spinning (CP/MAS) technique, is an excellent method to study the tautomeric form in a bulk crystalline sample, complementing the single-crystal data from X-ray diffraction. It is especially useful when suitable single crystals cannot be obtained.

Computational Chemistry: A Predictive and Complementary Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the intrinsic stabilities of tautomers and for complementing experimental findings.

-

Gas-Phase Calculations: Geometry optimization and frequency calculations in the gas phase can determine the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the tautomers, predicting the thermodynamically more stable form in the absence of intermolecular interactions.

-

Continuum Solvation Models: To simulate the effect of a solvent, continuum models like the Polarizable Continuum Model (PCM) or the SMD model can be employed. These calculations often provide results that are in good agreement with experimental observations in solution.

-

Structure Building: Construct the 3D structures of all possible tautomers.

-

Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Solvent Modeling: Re-optimize the geometries and perform frequency calculations for each tautomer using a continuum solvation model to simulate the desired solvent environment.

-

Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers in the gas phase and in solution. The tautomer with the lower free energy is the predicted major species. The theoretical equilibrium constant can be calculated using the equation: ΔG = -RT ln(KT).

Data Integration and Interpretation: A Holistic View

The true power in understanding pyrazole tautomerism lies in the integration of data from these various techniques.

| Technique | Information Provided | State | Key Insights |

| NMR (¹H, ¹³C, ¹⁵N) | Tautomer ratio (KT), exchange kinetics | Solution | Quantitative measure of equilibrium in different solvents. |

| VT-NMR | Energy barrier (ΔG‡) of interconversion | Solution | Elucidation of dynamic processes. |

| X-ray Crystallography | Definitive tautomeric structure | Solid | Influence of crystal packing and intermolecular forces. |

| Solid-State NMR | Tautomeric form in bulk solid | Solid | Complements X-ray data; useful for non-crystalline solids. |

| DFT Calculations | Relative stabilities (ΔG), geometries | Gas Phase & Solution | Predictive power and mechanistic insights. |

Implications in Drug Discovery and Development

The tautomeric state of a pyrazole-containing drug molecule is of critical importance as it directly impacts its interaction with its biological target. Different tautomers present different hydrogen bond donor/acceptor patterns and overall shapes, leading to potentially vast differences in binding affinity and biological activity. A thorough understanding and characterization of the tautomeric behavior of a lead compound is therefore a non-negotiable aspect of modern drug discovery.

Conclusion

The investigation of pyrazole ring tautomerism is a multifaceted challenge that requires a synergistic application of advanced spectroscopic and computational methods. As Senior Application Scientists, we emphasize that a holistic approach, which combines the quantitative power of NMR in solution, the definitive structural information from X-ray crystallography in the solid state, and the predictive capabilities of DFT calculations, is essential for a comprehensive understanding of this fundamental chemical phenomenon. This knowledge is not merely academic; it is a critical component in the rational design of new pharmaceuticals and functional materials built upon the versatile pyrazole scaffold.

References

-

Faure, R., Vincent, E.-J., Rousseau, A., Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147. Available at: [Link]

-

Claramunt, R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-204. Available at: [Link]

-

Belkadi, M., Sare, E. Y., & Ghomari, A. (2014). DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 576-584. Available at: [Link]

-

Tavakol, H., Mohammadi, H., & Aslanzadeh, S. A. (2013). DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone. Iranian Journal of Mathematical Chemistry, 4(2), 181-191. Available at: [Link]

-

University of Oxford. (n.d.). Variable Temperature NMR Experiments. University of Oxford, Department of Chemistry. Available at: [Link]

-

Kornprobst, M., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(12), 2097. Available at: [Link]

-

Górka, P., et al. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Molecules, 28(6), 2829. Available at: [Link]

-

Foces-Foces, C., et al. (1998). Structure and Tautomerism of 3(5)Amino5(3)-arylpyrazoles in the Solid State and in Solution: An X-Ray and NMR Study. Journal of the Chemical Society, Perkin Transactions 2, (5), 1057-1066. Available at: [Link]

-

Wehrle, B., et al. (1987). Variable Temperature 15N CPMAS NMR Studies of Dye Tautomerism in Crystalline and Amorphous Environments. Chemical Physics Letters, 139(3-4), 233-238. Available at: [Link]

-

Oziminski, W. P. (2016). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Structural Chemistry, 27(5), 1435-1444. Available at: [Link]

-

Alkorta, I., et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry, 71(20), 7795-7804. Available at: [Link]

-

López, C., et al. (2004). Structure of chiral pyrazoles in the solid state and in solution. New Journal of Chemistry, 28(6), 766-772. Available at: [Link]

Methodological & Application

Application Note: 2-Methyl-3-(1H-pyrazol-1-yl)propanenitrile in Medicinal Chemistry

This guide details the strategic application, synthesis, and downstream utility of 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile (hereafter referred to as MPP-N ).

Designed for medicinal chemists and process scientists, this document moves beyond basic synthesis to explore the molecule's role as a "linchpin" intermediate in the development of Janus Kinase (JAK) inhibitors and histamine receptor modulators.

Executive Summary & Strategic Relevance

2-methyl-3-(1H-pyrazol-1-yl)propanenitrile (MPP-N) is a bifunctional building block characterized by a pyrazole pharmacophore linked to a nitrile warhead via a branched alkyl chain.

In modern drug discovery, MPP-N serves three critical functions:

-

JAK Inhibitor Fragment: It acts as a simplified, achiral model for the cyclopentyl-propanenitrile motif found in Ruxolitinib and Baricitinib , allowing for rapid Structure-Activity Relationship (SAR) scanning of the "hinge-binding" region.

-

Divergent Precursor: The nitrile group serves as a "masked" amine, acid, or heterocycle, enabling Late-Stage Functionalization (LSF).

-

Metabolic Stability Probe: The

-methyl group blocks potential metabolic oxidation at the

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value | Relevance |

| IUPAC Name | 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile | Unambiguous ID |

| Molecular Formula | C | Low MW Fragment (<150 Da) |

| Molecular Weight | 135.17 g/mol | High Ligand Efficiency (LE) potential |

| ClogP | ~0.6 | Highly soluble; ideal for oral bioavailability |

| H-Bond Acceptors | 2 (Nitrile N, Pyrazole N2) | Interaction with kinase hinge regions |

| Chirality | Racemic (C2 center) | Requires chiral resolution for clinical candidates |

Synthesis Protocol: Aza-Michael Addition

The most robust route to MPP-N is the Aza-Michael addition of 1H-pyrazole to methacrylonitrile. This reaction is thermodynamically driven but kinetically sensitive to base catalysis.

Mechanism of Action

The reaction proceeds via the deprotonation of the pyrazole (pKa ~14.2), generating a pyrazolide anion. This nucleophile attacks the

Diagram 1: Synthetic Pathway & Mechanism

Caption: Aza-Michael addition pathway. The reaction is atom-economic and solvent-minimized.

Experimental Protocol (Self-Validating)

Reagents:

-

1H-Pyrazole (1.0 equiv)

-

Methacrylonitrile (1.2 equiv) - Warning: Toxic/Flammable

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 equiv)

-

Solvent: Acetonitrile (ACN) or Neat (Green Chemistry approach)

Step-by-Step Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1H-pyrazole (6.8 g, 100 mmol).

-

Addition: Add Acetonitrile (20 mL). If performing neat, skip solvent. Add DBU (0.76 g, 5 mmol).

-

Reaction: Dropwise add methacrylonitrile (8.05 g, 120 mmol) over 15 minutes. Note: Reaction is exothermic. Use a water bath if temp exceeds 40°C.

-

Completion: Heat to 60°C for 4 hours.

-

Validation (TLC): Check consumption of pyrazole.

-

Workup: Concentrate under reduced pressure to remove excess methacrylonitrile and solvent.

-

Purification: The residue is often pure enough (>95%). If DBU remains, wash with dilute HCl (caution: product is a weak base, keep pH > 4) or pass through a short silica plug.

Critical Quality Attribute (CQA):

-

1H NMR (CDCl3, 400 MHz): Look for the diagnostic doublet at

1.3 ppm (Methyl group) and the ABX pattern of the CH2-CH system. The pyrazole protons appear as doublets/triplets around

Downstream Applications: Divergent Synthesis

MPP-N is not the final drug; it is a branching point . The nitrile group allows access to three distinct chemical spaces essential for lead optimization.

Diagram 2: Divergent Functionalization Map

Caption: The "Synthetic Chameleon" effect. The nitrile transforms into amines, acids, or bioisosteres.

Protocol A: Reduction to Primary Amine (Kinase Linker)

The amine derivative (3-(1H-pyrazol-1-yl)-2-methylpropan-1-amine) is a key motif for forming amide bonds with kinase "hinge binder" heterocycles (e.g., pyrrolopyrimidines).

-

Method: Hydrogenation over Raney Nickel.[4]

-

Conditions: 50 psi H

, MeOH/NH -

Why NH

? To suppress the formation of secondary amines (dimerization), a common failure mode in nitrile reduction [1]. -

Alternative: LiAlH

in THF (0°C to reflux). Note: Strict anhydrous conditions required.

Protocol B: Hydrolysis to Carboxylic Acid

Relevant for creating prodrugs or increasing polarity.

-

Method: Acidic Hydrolysis.

-

Conditions: 6N HCl, Reflux, 6h.

-

Note: Basic hydrolysis (NaOH) can be used but may cause racemization at the

-methyl center if prolonged.

Case Study: Relation to JAK Inhibitors

MPP-N serves as a truncated analog of the Ruxolitinib side chain.

-

Ruxolitinib Structure: Contains a cyclopentyl propanenitrile group attached to the pyrazole.

-

MPP-N Structure: Contains a methyl propanenitrile group.

Application in Discovery:

When optimizing a new kinase inhibitor, synthesizing the cyclopentyl ring is synthetically taxing (requires chiral separation). Researchers use MPP-N to quickly install a "dummy" side chain. If the MPP-N analog shows biological activity (IC50 < 1

Comparative Data:

| Feature | MPP-N Analog | Ruxolitinib (Parent) |

| Steric Bulk | Low (Methyl) | High (Cyclopentyl) |

| Lipophilicity | Lower LogP | Higher LogP |

| Synthetic Cost | Low ($) | High ( |

| Use Case | HTS / Hit-to-Lead | Clinical Candidate |

Safety & Handling

-